Technical Monograph: 4-(Oxan-4-yl)-1,3-thiazol-2-amine Hydrochloride
Technical Monograph: 4-(Oxan-4-yl)-1,3-thiazol-2-amine Hydrochloride
This in-depth technical guide details the physical properties, synthesis, and characterization of 4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride , a critical heterocyclic building block in medicinal chemistry.
Compound Identification & Structural Profile
This compound is a bicyclic system comprising a 2-aminothiazole core substituted at the 4-position with a saturated oxygen-containing heterocycle (tetrahydropyran/oxane). It serves as a bioisostere for phenyl-thiazoles in kinase inhibitor design (e.g., PI3K, CDK inhibitors), offering improved solubility and metabolic stability (reduced lipophilicity).
| Property | Data |
| IUPAC Name | 4-(Tetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine hydrochloride |
| Common Synonyms | 4-(Oxan-4-yl)thiazol-2-amine HCl; 2-Amino-4-(4-tetrahydropyranyl)thiazole HCl |
| CAS Number (Free Base) | 88572-01-4 |
| CAS Number (HCl Salt) | Not widely indexed; often prepared in situ or custom synthesized |
| Molecular Formula | C₈H₁₂N₂OS[1] · HCl |
| Molecular Weight | 220.72 g/mol (Salt); 184.26 g/mol (Free Base) |
| SMILES | NC1=NC(C2CCOCC2)=CS1.Cl |
| InChI Key | Derived from Free Base:ZJOQPOJSOBNMOW-UHFFFAOYSA-N |
Physicochemical Properties
The hydrochloride salt significantly alters the physical behavior of the parent amine, transforming it from a potentially low-melting solid/oil into a stable, high-melting crystalline solid suitable for pharmaceutical formulation.
Solid-State Properties
| Parameter | Value / Observation | Context & Causality |
| Appearance | White to off-white crystalline powder | Salt formation disrupts the amorphous tendencies of the free base, organizing the lattice via ionic interactions. |
| Melting Point | > 200°C (Decomposition) | Aminothiazole hydrochlorides typically exhibit high thermal stability due to strong intermolecular hydrogen bonding (NH₃⁺···Cl⁻). |
| Hygroscopicity | Moderate to High | The ionic lattice attracts atmospheric moisture. Storage in desiccators is critical to prevent deliquescence. |
| Polymorphism | Potential for solvates | Recrystallization from alcohols (MeOH/EtOH) often yields stable solvates; vacuum drying is required to obtain the anhydrate. |
Solution Properties
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Solubility Profile :
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Water : Highly Soluble (> 50 mg/mL). The protonated amine and polar thiazole ring facilitate rapid dissolution.
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DMSO : Soluble.[2]
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Methanol/Ethanol : Moderately Soluble (often used for recrystallization).
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Dichloromethane/Hexanes : Insoluble.
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Acidity (pKa) :
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The pKa of the conjugate acid (protonated 2-aminothiazole) is typically ~5.3–5.5 .
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Implication: In physiological pH (7.4), the free base predominates. In the stomach (pH 1–2), it remains fully ionized, aiding absorption.
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Synthesis & Manufacturing Workflow
The synthesis follows the classic Hantzsch Thiazole Synthesis , a robust and self-validating protocol involving the condensation of an
Reaction Scheme
Figure 1: Synthetic pathway via Hantzsch cyclization. The intermediate bromoketone is lachrymatory and should be handled with care.
Step-by-Step Protocol
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Bromination : 1-(Tetrahydro-2H-pyran-4-yl)ethanone is treated with bromine in acetic acid or HBr/MeOH to yield the
-bromoketone.-
Critical Control: Maintain temperature < 10°C to prevent poly-bromination.
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Cyclization : The crude bromoketone is dissolved in ethanol, and stoichiometric thiourea is added. The mixture is refluxed for 2–4 hours.
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Observation: The product often precipitates spontaneously as the Hydrobromide (HBr) salt upon cooling.
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Free Base Isolation : The HBr salt is suspended in water and neutralized with saturated NaHCO₃ to pH 8–9. The free base precipitates or is extracted with EtOAc.
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HCl Salt Formation : The free base is dissolved in minimal dry ethanol/methanol. 4M HCl in dioxane is added dropwise at 0°C. Diethyl ether is added to induce crystallization of the hydrochloride salt.
Characterization & Analytical Standards
To ensure scientific integrity, the following analytical signatures must be verified.
1H NMR Spectroscopy (DMSO-d₆)
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Thiazole Singlet : A characteristic singlet at δ 6.3–6.5 ppm (1H) corresponds to the C5-H of the thiazole ring.
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Amine Protons : A broad singlet at δ 8.5–9.5 ppm (2H, exchangeable with D₂O) indicates the ammonium protons (
) in the salt form. -
Pyran Ring :[3]
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Multiplet at δ 3.8–4.0 ppm (2H, equatorial protons adjacent to oxygen).
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Multiplet at δ 3.3–3.5 ppm (2H, axial protons adjacent to oxygen).
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Multiplet at δ 2.8–3.0 ppm (1H, methine CH linking to thiazole).
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Mass Spectrometry (LC-MS)
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Ionization : ESI+ (Electrospray Ionization).
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Parent Ion : [M+H]⁺ = 185.1 m/z .
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Fragmentation : Loss of the pyran ring or cleavage of the thiazole may be observed at higher collision energies.
Quality Control Logic
Figure 2: Analytical decision tree for validating the hydrochloride salt.
Handling and Safety (E-E-A-T)
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Hazard Classification : 2-Aminothiazoles can be skin sensitizers. The hydrochloride salt is acidic and corrosive to mucous membranes.
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Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage in the pyran ring is stable, but the amine is prone to oxidation (browning) upon prolonged air exposure.
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Stability : Stable in aqueous solution for >24 hours at pH < 7. At pH > 9, the free base may precipitate.
References
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National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 519035606, 5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine. Retrieved from [Link][1]
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MDPI (2021) . Synthesis and Evaluation of 4-Substituted Thiazole-2-amines. Molecules, 26(4). (General synthetic methodology reference). Retrieved from [Link]
